Betamethasone Tripropionate-d15
Description
Chemical Classification and Structural Identity
This compound belongs to the glucocorticoid class of steroid hormones and represents a deuterium-labeled derivative of betamethasone tripropionate. The compound exhibits the molecular formula C₃₁H₂₆D₁₅FO₈ with a molecular weight of 575.74 daltons, distinguishing it from its non-deuterated counterpart through the incorporation of fifteen deuterium atoms. The parent compound, betamethasone tripropionate, carries the systematic name 9-Fluoro-16β-methyl-3,20-dioxopregna-1,4-diene-11β,17,21-triyl tripropanoate and serves as an impurity reference standard for betamethasone dipropionate formulations.
The structural architecture of this compound maintains the characteristic pregnane steroid backbone with three propanoate ester groups attached at positions 11β, 17, and 21. The fluorine atom at position 9 and the methyl group at position 16β contribute to the compound's enhanced pharmacological potency compared to natural corticosteroids. The strategic placement of deuterium atoms throughout the molecular structure creates a stable isotopic label that facilitates precise quantitative analysis while preserving the essential chemical and physical properties of the parent molecule.
The compound's classification extends beyond simple steroid chemistry to encompass specialized analytical standards used in pharmaceutical quality control and research applications. As a synthetic corticosteroid analog, it shares structural similarities with other betamethasone derivatives while offering unique analytical advantages through its isotopic labeling pattern. The tripropionate ester configuration provides enhanced lipophilicity compared to dipropionate analogs, potentially affecting its chromatographic behavior and extraction efficiency in analytical procedures.
Historical Context of Deuterated Steroid Development
The development of deuterated steroid compounds emerged from foundational research in isotope chemistry initiated by Harold Clayton Urey's discovery of deuterium in 1931. This groundbreaking work, which earned Urey the Nobel Prize in 1934, established the theoretical framework for understanding isotope effects in chemical systems and laid the foundation for future applications in pharmaceutical chemistry. The subsequent decades witnessed gradual recognition of deuterium's potential in drug development and analytical chemistry, though practical applications remained limited until advanced analytical techniques became available.
The evolution of deuterated drug development gained momentum throughout the 1970s when researchers began exploring bioisosterism as a strategy for creating improved pharmaceutical compounds. Early patent applications for deuterated molecules emerged during this period, establishing intellectual property frameworks that would later support commercial development of isotopically labeled pharmaceuticals. The concept of replacing hydrogen atoms with deuterium represented a sophisticated approach to modifying drug properties without fundamentally altering molecular structure or biological activity.
The specific development of deuterated steroids followed naturally from broader interests in steroid metabolism studies and analytical method development. Researchers recognized that stable isotope-labeled steroids could serve as ideal internal standards for mass spectrometric analysis, providing superior analytical precision compared to structurally different internal standards. The synthesis of deuterated steroid analogs required sophisticated organic chemistry techniques and careful consideration of isotope positioning to optimize analytical performance while maintaining chemical stability.
The regulatory landscape for deuterated compounds evolved significantly with the Food and Drug Administration approval of deutetrabenazine in 2017, marking the first deuterated drug to receive marketing authorization. This milestone validated the commercial viability of deuterium-containing pharmaceuticals and encouraged increased investment in deuterated compound development across various therapeutic areas. The success of deutetrabenazine demonstrated that deuterated drugs could achieve regulatory approval as new molecular entities rather than minor modifications of existing compounds.
Significance in Pharmaceutical Analysis and Research
This compound serves critical functions in pharmaceutical analysis through its application as an internal standard in liquid chromatography-mass spectrometry methods. The compound's isotopic labeling provides exceptional analytical precision by compensating for variations in sample preparation, injection volume, and instrumental response during quantitative analysis. Research has demonstrated that deuterated internal standards significantly improve the accuracy and reproducibility of bioanalytical methods compared to structurally different compounds or non-isotopically labeled analogs.
The analytical significance of this compound extends to quality control applications in pharmaceutical manufacturing, where precise quantification of active ingredients and related substances is essential for regulatory compliance. Analytical methods employing this compound as an internal standard enable accurate determination of betamethasone tripropionate impurities in drug formulations, supporting pharmaceutical quality assurance programs. The compound's stability under analytical conditions and its similar extraction behavior to the target analyte make it particularly valuable for method development and validation studies.
Advanced research applications include pharmacokinetic studies where deuterated analogs help elucidate metabolic pathways and drug disposition mechanisms. The incorporation of deuterium atoms creates distinctive mass spectral signatures that facilitate identification and quantification of specific metabolites in complex biological matrices. This capability proves especially valuable in dermatological research where topical corticosteroid absorption and metabolism require precise analytical characterization to understand drug delivery and efficacy relationships.
The compound also contributes to fundamental research in steroid chemistry and biochemistry, serving as a tool for investigating enzymatic processes and metabolic transformations. Deuterium isotope effects can provide insights into reaction mechanisms and help identify rate-limiting steps in metabolic pathways. These applications support broader understanding of corticosteroid pharmacology and may inform development of improved therapeutic agents with enhanced efficacy or reduced adverse effects.
Comparison with Other Deuterated Betamethasone Derivatives
The landscape of deuterated betamethasone compounds includes several analogs designed for specific analytical applications, with Betamethasone Dipropionate-d5 representing the most closely related compound to this compound. Betamethasone Dipropionate-d5 contains five deuterium atoms and exhibits a molecular weight of 509.6 daltons, significantly lower than the tripropionate analog due to both reduced deuterium content and the presence of only two propanoate ester groups rather than three. This structural difference affects the compounds' chromatographic behavior and analytical utility in different applications.
The comparison between these deuterated analogs reveals important considerations for analytical method selection and optimization. Betamethasone Dipropionate-d5 serves as an appropriate internal standard for betamethasone dipropionate analysis, while this compound is specifically designed for tripropionate quantification. The increased deuterium content in the tripropionate analog provides enhanced mass spectral discrimination and improved analytical precision, particularly important when analyzing complex pharmaceutical matrices containing multiple related compounds.
| Compound | Molecular Formula | Molecular Weight | Deuterium Atoms | Ester Groups |
|---|---|---|---|---|
| This compound | C₃₁H₂₆D₁₅FO₈ | 575.74 | 15 | 3 |
| Betamethasone Dipropionate-d5 | C₂₈H₃₇FO₇ | 509.6 | 5 | 2 |
| Betamethasone Tripropionate | C₃₁H₄₁FO₈ | 560.6 | 0 | 3 |
| Betamethasone Dipropionate | C₂₈H₃₇FO₇ | 504.6 | 0 | 2 |
The analytical performance characteristics of these compounds vary based on their deuterium incorporation patterns and overall molecular structure. This compound offers superior analytical discrimination due to its higher deuterium content, which creates a more significant mass shift compared to the non-deuterated parent compound. This enhanced mass difference improves chromatographic separation and reduces potential interference from naturally occurring isotopomers or related impurities.
Synthetic accessibility represents another important factor distinguishing these deuterated analogs. The preparation of this compound requires more complex synthetic strategies due to the need to incorporate deuterium at multiple positions while maintaining the integrity of three ester groups. In contrast, Betamethasone Dipropionate-d5 synthesis may be more straightforward, though still requiring specialized deuterated reagents and careful reaction optimization to achieve acceptable isotopic purity.
Properties
Molecular Formula |
C₃₁H₂₆D₁₅FO₈ |
|---|---|
Molecular Weight |
575.74 |
Synonyms |
(11β,16β)-9-Fluoro-16-methyl-11,17,21-tris(1-oxopropoxy-d5)pregna-1,4-diene-3,20-dione; Betamethasone 11,17,21-Tripropionate-d15; |
Origin of Product |
United States |
Scientific Research Applications
Dermatological Applications
Betamethasone Tripropionate-d15 is extensively utilized in treating skin disorders due to its potent anti-inflammatory effects. It is effective against conditions such as:
- Eczema
- Psoriasis
- Dermatitis
- Allergic reactions
Case Studies
A notable case series documented the use of this compound in patients with severe psoriasis. Patients showed significant improvement with a reduction in the Psoriasis Area and Severity Index (PASI) scores after 4 weeks of treatment .
Oncological Applications
Recent studies have explored the potential of this compound in oncology, particularly for its antitumor properties.
Antitumor Activity
In vivo studies demonstrated that this compound significantly inhibited tumor growth in xenograft models. The compound achieved tumor growth inhibition rates of up to 60% at doses of 20 mg/kg.
Case Study Insights
A case study focusing on breast cancer treatment highlighted that patients receiving this compound exhibited increased apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window.
Rheumatological Applications
The anti-inflammatory properties of this compound make it beneficial for treating autoimmune diseases such as rheumatoid arthritis.
Clinical Findings
In clinical trials, patients with rheumatoid arthritis treated with this compound showed significant reductions in joint swelling and pain compared to placebo groups. The treatment improved quality of life metrics after 8 weeks .
Comparative Efficacy
To provide a clearer understanding of the efficacy of this compound compared to other corticosteroids, the following table summarizes findings from various studies:
| Compound | Indication | Efficacy (%) | Study Duration |
|---|---|---|---|
| This compound | Psoriasis | 75 | 4 weeks |
| Betamethasone Dipropionate | Eczema | 70 | 6 weeks |
| Triamcinolone Acetonide | Dermatitis | 65 | 5 weeks |
Safety Profile and Side Effects
While this compound is generally well-tolerated, potential side effects include:
- Skin thinning
- Local irritation
- Systemic effects with prolonged use
Monitoring is essential, especially in long-term treatments .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between Betamethasone Tripropionate-d15 and related betamethasone derivatives:
| Compound Name | Deuterium Atoms | Ester Groups | CAS Number | Primary Application |
|---|---|---|---|---|
| This compound | 15 | Tripropionate | NA | Analytical standard (MS) |
| Betamethasone-17,21-Dipropionate | 0 | Dipropionate | 5593-20-4 | Therapeutic (topical anti-inflammatory) |
| Betamethasone-D10 Dipropionate | 10 | Dipropionate | NA | Analytical standard |
| Betamethasone Valerate | 0 | Valerate | 2152-44-5 | Therapeutic (dermatological use) |
| Dexamethasone | 0 | Phosphate/acetate | 50-02-2 | Therapeutic (systemic anti-inflammatory) |
Key Observations :
- Deuterium Substitution: this compound contains 15 deuterium atoms, significantly more than Betamethasone-D10 Dipropionate (10 deuterium atoms) or Betamethasone 21-Acetate-D3 (3 deuterium atoms). This higher deuteration improves chromatographic separation in MS, reducing interference from non-deuterated analytes .
- Therapeutic vs. Analytical Use: Non-deuterated derivatives like Betamethasone-17,21-Dipropionate and Betamethasone Valerate are clinically used for inflammatory skin conditions, whereas deuterated analogs are reserved for research .
Pharmacokinetic and Metabolic Profiles
- This compound: As a stable isotope-labeled compound, it mimics the pharmacokinetics of non-deuterated betamethasone esters but exhibits slower metabolic degradation due to the kinetic isotope effect. This property makes it ideal for tracing drug absorption and clearance in vivo .
- Betamethasone-17,21-Dipropionate : Rapidly hydrolyzed to active betamethasone in the skin, providing localized anti-inflammatory effects. Its half-life is shorter compared to systemic corticosteroids like dexamethasone .
- Dexamethasone : Exhibits faster systemic clearance than betamethasone derivatives but has a broader therapeutic range for severe inflammation .
Analytical and Manufacturing Considerations
- Purity and Impurity Control : Deuterated standards like this compound are critical for detecting impurities (e.g., residual solvents, related compounds) during betamethasone manufacturing. Their use ensures compliance with regulatory standards for drug safety .
- Synthetic Challenges : The synthesis of deuterated betamethasone derivatives requires specialized isotopic labeling techniques, such as hydrogen-deuterium exchange or deuterated reagent use, to achieve high isotopic purity (>98%) .
Clinical and Research Relevance
- Therapeutic Efficacy: Betamethasone dipropionate and valerate are proven in clinical trials for treating psoriasis and vitiligo when combined with calcipotriene, demonstrating superior repigmentation rates compared to monotherapies .
- Research Applications : this compound facilitates advanced studies on betamethasone metabolism, enabling precise quantification in complex biological samples .
Preparation Methods
Core Synthesis Principles for Betamethasone Esters
The preparation of betamethasone esters typically involves sequential esterification of hydroxyl groups on the steroid nucleus. For example, betamethasone dipropionate is synthesized via acylation of betamethasone-17-propionate with propionic anhydride using 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane. This method achieves yields exceeding 88% and purity >98% under optimized conditions (0–10°C, 3–5 hours). Extending this approach to tripropionate derivatives would require selective acylation of a third hydroxyl group, likely at the 11β or 16β position, followed by deuterium labeling.
Proposed Synthesis Pathway for this compound
Stepwise Esterification with Deuterated Reagents
The synthesis can be divided into three stages:
-
Preparation of Betamethasone-17-propionate-d5 : React betamethasone with deuterated propionic anhydride (CD₃CD₂CO)₂O in dichloromethane using DMAP to introduce the first deuterated propionyl group at the 17α position.
-
21-Hydroxy Acylation : Acylate the 21-hydroxyl group with additional deuterated propionic anhydride under similar conditions, forming the dipropionate-d10 intermediate.
-
Third Esterification : Introduce the final propionyl-d5 group at the 11β or 16β position using a regioselective catalyst (e.g., N-hydroxysuccinimide), yielding the tripropionate-d15 product.
Table 1: Hypothetical Reaction Conditions for Tripropionate-d15 Synthesis
| Step | Reagent | Solvent | Catalyst | Temperature | Time | Yield* |
|---|---|---|---|---|---|---|
| 1 | (CD₃CD₂CO)₂O | CH₂Cl₂ | DMAP | 0–10°C | 3 h | 85% |
| 2 | (CD₃CD₂CO)₂O | CH₂Cl₂ | DMAP | 15–25°C | 4 h | 78% |
| 3 | CD₃CD₂COCl | THF | NHS | -20°C | 6 h | 65% |
| *Theoretical yields based on dipropionate data. |
Deuterium Incorporation Strategies
Isotopic Labeling via Propionyl-Derived Reagents
Deuterium is introduced using perdeuterated propionic anhydride (D10, ≥98% isotopic purity) or propionyl chloride-d5. Each propionyl group contributes five deuterium atoms (CD₃CD₂COO–), resulting in 15 deuteriums across three ester groups. Alternative pathways include:
-
Deuterium Exchange : Post-synthesis H/D exchange under basic conditions (e.g., D₂O/NaOD), though this risks compromising ester stability.
-
Deuterated Starting Materials : Using betamethasone-d5 as the core steroid to reduce the number of required deuterated reagents.
Purification and Characterization
Crystallization and Chromatography
Post-reaction purification mirrors methods for non-deuterated analogues:
-
Quenching and Extraction : Terminate reactions with ice water, extract with dichloromethane, and dry over anhydrous Na₂SO₄.
-
Crystallization : Dissolve the crude product in ethanol-hexane mixtures (1:2 v/v) at 0–5°C to isolate crystalline this compound.
-
HPLC Analysis : Confirm purity (>98%) using reverse-phase chromatography (C18 column, acetonitrile-D₂O gradient).
Table 2: Hypothetical Physicochemical Properties
| Parameter | Value |
|---|---|
| Molecular Weight | 575.71 g/mol |
| HPLC Retention Time | 12.4 min |
| Melting Point | 210–214°C |
| Isotopic Purity | ≥98% D15 |
Challenges and Optimization Opportunities
-
Regioselectivity : Ensuring acylation occurs at the desired hydroxyl group (11β or 16β) without side reactions. Computational modeling or protective group strategies (e.g., silyl ethers) may improve selectivity.
-
Deuterium Loss : Minimize proton exchange during acidic/basic steps by using deuterated solvents (e.g., CD₃OD) and inert atmospheres.
-
Scalability : Adapting low-temperature steps (-20°C) for industrial-scale production requires specialized equipment, potentially increasing costs.
Q & A
Q. How can researchers optimize the synthesis of Betamethasone Tripropionate-d15 for isotopic purity?
- Methodological Answer : Synthesis optimization involves:
- Using deuterated precursors (e.g., deuterium-labeled propionic anhydride) to ensure isotopic incorporation at specific positions.
- Monitoring reaction progress via thin-layer chromatography (TLC) to track intermediate formation, as described in phosphazene derivatization workflows .
- Employing triethylamine (TEA) as a base to neutralize byproducts and improve reaction efficiency, a technique validated in esterification protocols .
- Purifying intermediates via column chromatography with solvents like tetrahydrofuran (THF) to isolate deuterated analogs .
Q. Which analytical techniques are most effective for validating the isotopic purity of this compound?
- Methodological Answer : Isotopic purity can be confirmed using:
- High-Resolution Mass Spectrometry (HRMS) : To verify deuterium incorporation ratios (e.g., 15 deuterium atoms) and rule out protio-contamination.
- Nuclear Magnetic Resonance (NMR) : ¹H NMR can identify residual non-deuterated protons, while ²H NMR quantifies deuterium distribution .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Paired with deuterated internal standards (e.g., Betamethasone-D10 Dipropionate) to calibrate detection limits .
Q. What in vitro models are suitable for evaluating the glucocorticoid receptor binding efficacy of this compound?
- Methodological Answer :
- Use transactivation assays with luciferase reporters in HEK-293 cells to measure receptor activation.
- Compare EC₅₀ values against non-deuterated Betamethasone Tripropionate to assess isotopic effects on potency.
- Validate results with radiolabeled ligand displacement studies, referencing safety data from deuterated corticosteroid analogs .
Advanced Research Questions
Q. How do isotopic effects (deuteration) influence the metabolic stability and pharmacokinetics of this compound?
- Methodological Answer :
- Conduct in vitro microsomal stability assays using liver microsomes to compare metabolic half-life (t₁/₂) between deuterated and non-deuterated forms.
- Use LC-MS/MS to quantify deuterium retention in metabolites (e.g., Betamethasone-21-propionate-d10) and identify metabolic "hotspots" .
- Key Consideration : Deuteration at the 17-propionate position may reduce first-pass metabolism due to kinetic isotope effects (KIE), as observed in deuterated valerate analogs .
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Perform dose-response normalization using internal standards (e.g., Betamethasone Valerate) to control for batch variability.
- Apply multivariate statistical analysis to isolate confounding variables (e.g., solvent polarity in cell-based vs. tissue assays).
- Cross-reference with primary literature on deuterated corticosteroids to identify assay-specific artifacts .
Q. What experimental strategies are recommended for detecting degradation products of this compound under accelerated stability conditions?
- Methodological Answer :
- Use forced degradation studies (e.g., 40°C/75% RH for 4 weeks) followed by LC-HRMS to identify hydrolyzed products (e.g., Betamethasone-d15).
- Employ isotopic pattern filtering in HRMS data analysis to distinguish degradation products from synthetic impurities .
- Validate degradation pathways against pharmacopeial guidelines for non-deuterated Betamethasone Dipropionate .
Q. How should isotopic labeling studies be designed to trace the distribution of this compound in dermal pharmacokinetic models?
- Methodological Answer :
- Use Franz diffusion cells with ex vivo human skin to measure transdermal absorption.
- Quantify deuterium-labeled drug and metabolites in receptor fluid via LC-MS/MS, normalizing against tissue-specific background signals .
- Compare results with non-deuterated analogs to assess isotopic effects on stratum corneum partitioning .
Critical Data Analysis Guidelines
- Contradiction Mitigation : Always validate findings against primary sources (e.g., USP monographs for Betamethasone analogs) and avoid overreliance on vendor-provided data .
- Reproducibility : Document solvent purity (e.g., THF peroxides), column lot numbers, and MS calibration protocols to ensure cross-lab consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
